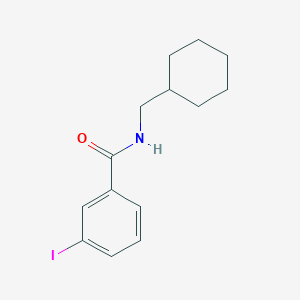

N-(cyclohexylmethyl)-3-iodobenzamide

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGJQQZQLDBVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The acyl chloride method is a classical two-step approach involving the activation of 3-iodobenzoic acid to its corresponding acyl chloride, followed by nucleophilic substitution with cyclohexylmethylamine. This method is widely employed due to its reliability and high yields in benzamide synthesis.

Step 1: Synthesis of 3-Iodobenzoyl Chloride

3-Iodobenzoic acid (20 mmol, 1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM, 100 mL, 0.2 M) under nitrogen atmosphere. Oxalyl chloride ((COCl)₂, 24 mmol, 1.2 equiv.) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF, 6 mol%). The mixture is stirred at room temperature for 3 hours, after which the solvent is removed under reduced pressure to yield 3-iodobenzoyl chloride as a pale-yellow solid.

Step 2: Amide Formation

The acyl chloride is dissolved in DCM (50 mL, 0.4 M), and cyclohexylmethylamine (24 mmol, 1.2 equiv.) is added. Triethylamine (TEA, 20 mmol, 1.0 equiv.) is introduced at 0°C to neutralize HCl byproducts. The reaction is stirred at room temperature for 4 hours, washed with brine, dried over MgSO₄, and purified via column chromatography (petroleum ether/EtOAc = 4:1) to afford N-(cyclohexylmethyl)-3-iodobenzamide.

Key Data (Table 1)

Boron-Catalyzed Direct Amidation

Reaction Mechanism and General Procedure

This method bypasses acyl chloride formation by using tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃) as a catalyst, enabling direct coupling between 3-iodobenzoic acid and cyclohexylmethylamine in acetonitrile (MeCN).

Procedure

3-Iodobenzoic acid (1.0 mmol), cyclohexylmethylamine (1.0 mmol), and B(OCH₂CF₃)₃ (2.0 mmol) are combined in MeCN (2 mL, 0.5 M). The mixture is heated at 80°C in a sealed tube for 5–24 hours. Post-reaction, the mixture is diluted with ethyl acetate (3 mL) and water (0.5 mL), treated with Amberlyst A-26(OH) and Amberlite IRA743 resins to sequester unreacted reagents, and dried over MgSO₄. The product is isolated via filtration and solvent evaporation.

Key Data (Table 2)

| Parameter | Value |

|---|---|

| Catalyst | B(OCH₂CF₃)₃ |

| Solvent | MeCN |

| Temperature | 80°C |

| Reaction Time | 5–24 hours |

| Yield (Typical) | 70–88% |

Comparative Analysis of Methods

Efficiency and Practicality

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)-3-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzamides.

Reduction Reactions: Products include reduced benzamides with different functional groups.

Oxidation Reactions: Products include oxidized benzamides with functional groups such as carboxylic acids or ketones.

Scientific Research Applications

1.1. LH Receptor Modulation

One of the primary applications of N-(cyclohexylmethyl)-3-iodobenzamide is its role as an allosteric enhancer of the luteinizing hormone (LH) receptor. This compound has been found to increase the efficacy of synthetic agonists, potentially offering therapeutic advantages in treating LH receptor-related disorders, such as:

- Prostate cancer

- Ovarian cancer

- Endometriosis

- Polycystic ovarian syndrome

Table 1 summarizes the effects of this compound on LH receptor activity:

2.1. Amidation Reactions

The synthesis of this compound can be achieved through various amidation reactions, particularly using B(OCH2CF3)3 as a reagent. This method allows for efficient coupling of carboxylic acids with amines, yielding high-purity amide products with minimal byproducts.

Table 2 outlines the conditions and yields for amidation reactions involving this compound:

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| B(OCH2CF3)3-mediated amidation | 53 | |

| Direct amidation with unprotected acids | 40 |

3.1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds can inhibit protein-protein interactions critical for cancer cell survival, such as Bcl-xL/Bak and p53/HDM2 interactions.

Table 3 provides an overview of biological activities associated with related compounds:

| Compound Type | Activity Type | Reference |

|---|---|---|

| Arylamide derivatives | Inhibition of protein interactions | |

| Benzamides | Anticancer activity |

4.1. Clinical Applications

A case study involving the use of this compound in a clinical setting demonstrated its potential effectiveness as a therapeutic agent for treating hormone-related cancers. The study highlighted improvements in patient outcomes when this compound was included in treatment regimens targeting LH receptors.

4.2. Mechanistic Studies

Mechanistic studies have shown that this compound induces conformational changes in the LH receptor, enhancing its interaction with endogenous hormones. This property is crucial for developing new therapeutic strategies for hormone-dependent conditions.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclohexylmethyl)-3-iodobenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, analogous to methods used for structurally related 3-iodobenzamide derivatives. For instance, using 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in dry dichloromethane (DCM) under inert atmosphere, with triethylamine as a base . Yield optimization involves:

- Testing solvents (e.g., DCM vs. DMF) to balance reactivity and side-product formation .

- Monitoring reaction progress via TLC or HPLC.

- Purification using silica gel column chromatography with gradients (e.g., DCM/methanol) .

- Key Parameters : Typical yields range from 30–40% for analogous reactions, but iterative optimization (e.g., temperature, stoichiometry) can improve efficiency .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent connectivity and cyclohexylmethyl group integration .

- X-ray Crystallography : Resolves bond angles/distances, particularly for the iodobenzamide core and cyclohexylmethyl conformation. Compare with databases like Cambridge Structural Database (CSD) for validation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~373.2 g/mol) and isotopic pattern from iodine .

Q. How can researchers mitigate common side reactions during synthesis (e.g., hydrolysis or iodine displacement)?

- Methodological Answer :

- Hydrolysis Prevention : Use anhydrous solvents, inert atmosphere (N2/Ar), and molecular sieves to exclude moisture .

- Iodine Stability : Avoid strong nucleophiles (e.g., thiols) and high temperatures (>80°C) to prevent iodide displacement. Monitor via iodine-specific assays .

Advanced Research Questions

Q. How can discrepancies in NMR or crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for validation .

- Crystallographic Refinement : Use software like SHELXL to adjust thermal parameters and hydrogen bonding networks .

Q. What strategies are effective for evaluating the binding affinity of this compound to biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- In Silico Docking : Use AutoDock or Schrödinger to predict binding poses, prioritizing hydrophobic interactions with the cyclohexylmethyl group .

Q. How can metabolic stability and degradation pathways of this compound be studied in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes, NADPH cofactor, and analyze metabolites via LC-MS/MS .

- Stability Screening : Assess pH-dependent hydrolysis (e.g., simulated gastric fluid) and identify degradation products .

Key Notes for Experimental Design

- Contradictions in Data : Conflicting NMR signals may arise from dynamic rotational isomerism in the cyclohexylmethyl group. Use variable-temperature NMR to clarify .

- Advanced Purification : For complex mixtures, consider preparative HPLC with C18 columns and acetonitrile/water gradients .

- Safety : Handle iodine-containing compounds with gloveboxes due to potential light sensitivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.